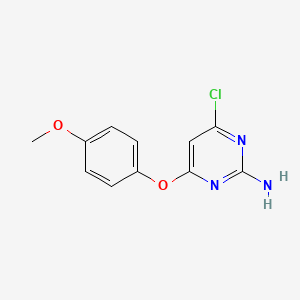

4-Chloro-6-(4-methoxyphenoxy)pyrimidin-2-amine

Description

Overview of Pyrimidine (B1678525) Scaffold in Chemical Research

The pyrimidine nucleus, a six-membered heterocyclic aromatic ring containing two nitrogen atoms at positions 1 and 3, is a fundamental building block in the realm of chemical and biological sciences. nih.govingentaconnect.comresearchgate.net This scaffold is of immense importance as it forms the core structure of nucleobases—cytosine, thymine, and uracil—which are essential components of nucleic acids, DNA and RNA. nih.govingentaconnect.com Beyond its critical role in genetic material, the pyrimidine ring is a privileged scaffold in medicinal chemistry, demonstrating a broad spectrum of pharmacological activities. researchgate.netmdpi.com

The versatility of the pyrimidine core allows for extensive chemical modification, enabling the synthesis of a vast library of derivatives with diverse biological functions. researchgate.net Researchers have consistently focused on this heterocycle due to its proven track record in the development of therapeutic agents. nih.gov Pyrimidine-based compounds have been successfully developed as anticancer, antimicrobial, antiviral, anti-inflammatory, and cardiovascular drugs. mdpi.comnih.govnih.gov The ability of the pyrimidine scaffold to interact with various biological targets, including enzymes and receptors, underscores its significance in drug discovery and development. nih.gov

The academic and pharmaceutical research interest in pyrimidines is evidenced by the significant number of publications and patents dedicated to pyrimidine-based compounds. nih.gov The continuous exploration of novel synthetic methodologies and the biological evaluation of new pyrimidine derivatives highlight the enduring importance of this heterocyclic system in the quest for new and effective therapeutic agents. researchgate.netnih.gov

Academic Rationale for Investigating Substituted Pyrimidin-2-amines

Within the broad class of pyrimidine derivatives, substituted pyrimidin-2-amines represent a particularly significant area of academic investigation. The 2-aminopyrimidine (B69317) moiety is a common structural motif found in numerous natural products and synthetic compounds with notable biological activities. mdpi.com This structural unit is considered a "drug-like" scaffold, and its derivatives, especially those substituted at the N- or 4-positions, have shown a wide array of pharmacological effects. mdpi.comresearchgate.net

The academic rationale for focusing on substituted pyrimidin-2-amines is multifaceted. Firstly, the amino group at the 2-position provides a key site for hydrogen bonding interactions with biological targets, which is often crucial for molecular recognition and biological activity. Secondly, the pyrimidine ring itself can be readily functionalized at various positions, allowing for the fine-tuning of steric, electronic, and lipophilic properties of the molecule. This chemical tractability enables the systematic exploration of structure-activity relationships (SAR), a cornerstone of medicinal chemistry research. nih.gov

Furthermore, the development of efficient synthetic protocols, such as palladium-catalyzed cross-coupling reactions like the Buchwald-Hartwig amination, has significantly facilitated the synthesis of diverse libraries of N-aryl-substituted pyrimidin-2-amines. mdpi.com This has empowered researchers to design and create novel compounds with enhanced potency and selectivity for specific biological targets. The investigation of these compounds contributes to a deeper understanding of the molecular interactions that govern their biological effects and provides a foundation for the rational design of new therapeutic agents. nih.gov

Contextualization of 4-Chloro-6-(4-methoxyphenoxy)pyrimidin-2-amine within Pyrimidine Chemistry

This compound is a specific example of a substituted pyrimidin-2-amine that serves as a valuable intermediate in organic synthesis. Its structure incorporates several key features that are of interest in pyrimidine chemistry. The pyrimidine core provides the foundational heterocyclic structure, while the substituents at positions 2, 4, and 6 confer specific reactivity and properties to the molecule.

While there is limited direct research focused exclusively on the biological properties of this compound itself, its significance lies in its utility as a building block for the synthesis of more complex and often biologically active molecules. For instance, related structures are found as components or impurities in the synthesis of pharmaceuticals, such as in the context of the antidiabetic drug Lobeglitazone. nih.govkarpschem.in The study and availability of such intermediates are crucial for the efficient and scalable synthesis of target molecules in medicinal and materials chemistry research.

Table of Compound Properties

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₁₁H₁₀ClN₃O₂ |

| Molecular Weight | 251.67 g/mol |

| Appearance | Likely a solid at room temperature (based on similar compounds) |

| Solubility | Expected to be soluble in common organic solvents |

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-6-(4-methoxyphenoxy)pyrimidin-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10ClN3O2/c1-16-7-2-4-8(5-3-7)17-10-6-9(12)14-11(13)15-10/h2-6H,1H3,(H2,13,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIMFCDHYNDTWTE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)OC2=CC(=NC(=N2)N)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10ClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Chloro 6 4 Methoxyphenoxy Pyrimidin 2 Amine

Established Synthetic Routes and Reaction Mechanisms

The foundational synthetic approaches toward 4-chloro-6-(4-methoxyphenoxy)pyrimidin-2-amine are centered on well-understood and reliable reaction mechanisms. These methods allow for the controlled and sequential introduction of the necessary substituents onto the pyrimidine (B1678525) ring.

Nucleophilic Aromatic Substitution Strategies

Nucleophilic aromatic substitution (SNAr) stands as a primary and extensively utilized strategy for the synthesis of substituted pyrimidines. This approach capitalizes on the electron-deficient character of the pyrimidine ring, which is accentuated by the presence of halogen substituents, thereby facilitating the attack of nucleophiles.

A prevalent and logical synthetic pathway to this compound begins with a suitably substituted dichloropyrimidine. A common and commercially available starting material for this purpose is 2-amino-4,6-dichloropyrimidine (B145751). The chlorine atoms at the C4 and C6 positions are susceptible to nucleophilic displacement.

The synthesis proceeds by the reaction of 2-amino-4,6-dichloropyrimidine with 4-methoxyphenol (B1676288). mdpi.com This reaction is typically carried out in the presence of a base, such as potassium carbonate, which deprotonates the phenolic hydroxyl group, generating the more nucleophilic 4-methoxyphenoxide anion. A polar aprotic solvent, for instance, N,N-dimethylformamide (DMF), is commonly employed to facilitate the dissolution of the reactants and promote the reaction. nih.gov The reaction mixture is generally heated to ensure a reasonable reaction rate. This regioselective substitution, where one of the chlorine atoms is displaced by the 4-methoxyphenoxy group, yields the desired product, this compound.

| Reactants | Reagents | Solvent | Product |

| 2-Amino-4,6-dichloropyrimidine, 4-Methoxyphenol | Potassium Carbonate (K₂CO₃) | N,N-Dimethylformamide (DMF) | This compound |

The mechanism of nucleophilic aromatic substitution on the pyrimidine ring is a well-established addition-elimination process. The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This electron deficiency is further amplified by the inductive effect of the chlorine atoms, making the carbon atoms of the ring electrophilic.

The nucleophile, in this case, the 4-methoxyphenoxide ion, attacks one of the carbon atoms bearing a chlorine atom (C4 or C6). This attack leads to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge in this intermediate is delocalized over the pyrimidine ring, including the nitrogen atoms, which contributes to its stability. In the subsequent step, the aromaticity of the pyrimidine ring is restored by the expulsion of a chloride ion, yielding the final substituted product. In the case of 2-amino-4,6-dichloropyrimidine, the two chlorine atoms are in equivalent positions, so the initial substitution can occur at either C4 or C6.

Coupling Reactions for Pyrimidine Ring Functionalization

While SNAr reactions are a mainstay, modern palladium-catalyzed cross-coupling reactions have become indispensable tools for the functionalization of heterocyclic rings, including pyrimidines. These methods offer alternative and often milder conditions for forming carbon-heteroatom and carbon-carbon bonds.

The Suzuki and Buchwald-Hartwig cross-coupling reactions are powerful methods for forming C-C and C-N bonds, respectively. While the direct formation of the C-O bond in the target molecule via a coupling reaction is less common than the SNAr approach, these methodologies are highly relevant in the broader context of pyrimidine chemistry.

For instance, a Suzuki coupling could be employed to introduce an aryl or heteroaryl group at the C4 or C6 position of a dichloropyrimidine derivative. mdpi.com Similarly, the Buchwald-Hartwig amination is frequently used to introduce amino substituents onto the pyrimidine ring. nih.gov Although not the primary route to this compound, these reactions showcase the versatility of chloropyrimidines as substrates in modern synthetic chemistry.

The success of palladium-catalyzed cross-coupling reactions is critically dependent on the selection of the appropriate catalyst and ligand. The ligand plays a crucial role in stabilizing the palladium center, modulating its reactivity, and facilitating the key steps of the catalytic cycle (oxidative addition, transmetalation, and reductive elimination).

For Buchwald-Hartwig amination reactions involving chloropyrimidines, ligands such as Xantphos have proven to be effective. nih.gov The choice of the palladium precursor, such as Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)), and the base, like potassium carbonate, are also vital parameters that need to be optimized for each specific transformation. The careful selection and optimization of these components are essential to achieve high yields, good selectivity, and broad substrate scope in the functionalization of pyrimidine rings.

| Coupling Reaction | Catalyst Precursor | Ligand | Base |

| Buchwald-Hartwig Amination | Pd₂(dba)₃ | Xantphos | K₂CO₃ |

| Suzuki Coupling | Pd(PPh₃)₂Cl₂ | Triphenylphosphine | Na₂CO₃ |

Multi-step Organic Synthesis Approaches

The creation of asymmetrically substituted pyrimidines such as this compound is a challenge that hinges on the precise control of reactivity at the 2, 4, and 6 positions of the pyrimidine ring. The primary strategy involves the sequential displacement of halogen atoms from a polychlorinated pyrimidine precursor through nucleophilic aromatic substitution (SNAr) reactions.

Condensation Reactions Involving Pyrimidine Derivatives

A foundational method for constructing the pyrimidine core involves the cyclocondensation of precursors like amidines or guanidines with 1,3-dicarbonyl compounds. beilstein-journals.org However, for assembling highly functionalized analogues like this compound, a more common and versatile approach starts with a pre-formed, halogenated pyrimidine ring. beilstein-journals.org

The introduction of the 4-methoxyphenoxy group is a key step, typically achieved through a nucleophilic substitution reaction. This involves reacting a chloropyrimidine intermediate with 4-methoxyphenol. The reaction is generally performed under basic conditions, which facilitates the formation of the more nucleophilic 4-methoxyphenoxide anion, enabling it to attack one of the electron-deficient carbon atoms of the pyrimidine ring and displace a chloride ion. The choice of starting material, such as 2-amino-4,6-dichloropyrimidine, is critical for directing the substitution to the desired position. google.com The reaction of 2-amino-4,6-dichloropyrimidine with an alkali metal alkoxide or a mixture of an alkali metal hydroxide (B78521) and an alcohol (in this case, 4-methoxyphenol) in a polar aprotic solvent can yield the desired product with high purity and yield. google.com

Sequential Functionalization Strategies

The synthesis of this compound is a prime example of a sequential functionalization strategy. The differential reactivity of the chlorine atoms on a precursor like 2,4,6-trichloropyrimidine (B138864) is exploited to introduce different substituents in a stepwise manner. beilstein-journals.orgacs.org In pyrimidine systems, the halogen atoms are activated towards nucleophilic attack by the electron-withdrawing ring nitrogens. zenodo.org

A plausible synthetic pathway can be conceptualized starting from 2-amino-4,6-dichloropyrimidine. This precursor already incorporates the required 2-amino functionality. The subsequent step is the regioselective substitution of one of the two remaining chlorine atoms.

Starting Material : 2-amino-4,6-dichloropyrimidine.

First Substitution (Etherification) : Reaction with one equivalent of 4-methoxyphenol under basic conditions. This selectively replaces one of the chloro groups (typically at the C6 position, which is sterically accessible and electronically activated) with the 4-methoxyphenoxy group.

Final Product : The reaction yields this compound, leaving the chlorine atom at the C4 position intact for potential further modification.

Controlling the regioselectivity is the most significant challenge. The inherent reactivity of the C4 and C6 positions in dichloropyrimidines can be similar, often leading to mixtures of isomers. beilstein-journals.org Reaction conditions such as temperature, solvent, and the nature of the base must be meticulously optimized to favor the formation of the desired C6-substituted isomer over the C4-substituted one. nih.gov In some cases, the C4 position is more reactive, which would necessitate a different strategy, possibly involving protecting groups or starting with a different precursor to achieve the desired substitution pattern. researchgate.net

| Parameter | Description | Reference |

| Starting Material | 2-amino-4,6-dichloropyrimidine | google.com |

| Key Reaction | Nucleophilic Aromatic Substitution (SNAr) | beilstein-journals.org |

| Nucleophile | 4-methoxyphenol (typically as an alkali metal salt) | google.com |

| Control Factor | Regioselectivity of substitution at C4 vs. C6 | nih.govresearchgate.net |

| Solvent | Polar aprotic solvents (e.g., acetone) | google.com |

| Temperature | Controlled conditions, e.g., 5 to 60 °C | google.com |

Advanced Synthetic Techniques and Process Enhancements

To overcome the limitations of traditional batch processing, such as long reaction times and scalability issues, advanced manufacturing technologies are being explored for the synthesis of pyrimidine derivatives.

Application of Microreactor Technology for Continuous Flow Synthesis

Continuous flow synthesis using microreactors has emerged as a powerful alternative to batch production for pharmaceutical intermediates. While a specific continuous flow synthesis for this compound is not detailed in the provided sources, the synthesis of the closely related intermediate, 4-chloro-6-(4-methoxyphenoxy)pyrimidine (B1354279), has been successfully transferred from a batch to a flow process. This serves as a strong proof-of-concept for the target molecule.

In one study, the synthesis of 4-chloro-6-(4-methoxyphenoxy)pyrimidine was achieved in a flow system, demonstrating the feasibility of this technology for constructing the core of the target molecule.

| Synthesis Method | Temperature (°C) | Yield (%) |

| Continuous Flow | 25 | 28.0 |

This data highlights a key advantage of flow chemistry: the ability to run reactions at specific temperatures with precise control, even if the yield in this preliminary result requires further optimization.

Process Intensification and Reaction Kinetics in Flow Systems

Process intensification is a core principle of modern chemical engineering, aiming to create smaller, cleaner, and more energy-efficient processes. nih.gov Microreactors are a key tool for process intensification, offering significant advantages over batch reactors. patsnap.com Their high surface-area-to-volume ratio allows for superior heat and mass transfer, enabling precise temperature control and rapid mixing. patsnap.comresearchgate.net This enhanced control can lead to faster reaction times, higher yields, and improved product purity by minimizing the formation of byproducts. patsnap.com

In a flow system, reaction kinetics can be studied in detail by systematically varying parameters like residence time, temperature, and reactant concentrations. This allows for the rapid optimization of reaction conditions and the development of robust kinetic models. nih.gov Understanding the reaction kinetics is crucial for achieving high efficiency and for the successful scale-up of the process. nih.gov The move from batch to continuous flow represents a shift towards more sustainable and cost-effective chemical production. nih.gov

Scalability Considerations for Research Production

A significant advantage of microreactor technology is its straightforward scalability. Unlike batch processes where scaling up often requires a complete redesign of the reactor and can lead to issues with heat transfer and mixing, scaling up a flow process is typically achieved through "scaling out." This involves running multiple microreactors in parallel to increase production capacity. nih.gov Alternatively, longer operation times of a single reactor can produce larger quantities of the material. This approach minimizes the risks associated with process development, as the optimized reaction conditions established on a laboratory scale remain effective at the production scale. researchgate.net This makes microreactor technology an attractive option for the reliable and flexible production of pharmaceutical intermediates like this compound.

Microwave-Assisted Organic Synthesis (MAOS)

Microwave-Assisted Organic Synthesis (MAOS) has emerged as a powerful tool in synthetic chemistry, often leading to dramatic reductions in reaction times, increased yields, and improved product purity. researchgate.netijnrd.org The application of microwave irradiation in the synthesis of pyrimidine derivatives has been shown to be highly effective. nih.gov

The synthesis of compounds structurally similar to this compound has been successfully achieved using microwave technology. For instance, the synthesis of various 2-amino-4-chloro-pyrimidine derivatives has been reported via microwave irradiation. nih.gov In a general procedure, a starting material such as 2-amino-4,6-dichloropyrimidine can be reacted with a substituted amine in a suitable solvent. The reaction is carried out in a microwave reactor at a specific temperature for a short duration. nih.gov

For the specific synthesis of this compound, a plausible microwave-assisted approach would involve the reaction of 2-amino-4,6-dichloropyrimidine with 4-methoxyphenol. The reaction would likely be conducted in the presence of a base to facilitate the nucleophilic substitution of one of the chlorine atoms by the phenoxy group. The use of microwave irradiation is expected to significantly accelerate this substitution reaction.

Table 1: Hypothetical Comparison of Conventional vs. Microwave-Assisted Synthesis of this compound

| Parameter | Conventional Heating | Microwave-Assisted Organic Synthesis (MAOS) |

| Reaction Time | Several hours (e.g., 6-12 h) | Minutes (e.g., 15-30 min) nih.gov |

| Temperature | Higher, reflux temperatures | Controlled, often superheating possible |

| Yield | Moderate | Often higher ijnrd.org |

| Solvent | High-boiling point solvents | Can use low-boiling point solvents or solvent-free |

| Energy Efficiency | Lower | Higher |

The efficiency of MAOS stems from the direct interaction of microwave energy with the polar molecules in the reaction mixture, leading to rapid and uniform heating. researchgate.net This localized heating can overcome activation energy barriers more effectively than conventional heating methods.

Ultrasonic-Assisted Synthesis

Ultrasonic-assisted synthesis, also known as sonochemistry, utilizes the energy of acoustic cavitation to induce, accelerate, and modify chemical reactions. The collapse of cavitation bubbles generates localized hot spots with extremely high temperatures and pressures, leading to the formation of highly reactive species and enhancing mass transfer. nih.gov This technique has been successfully applied to the synthesis of various heterocyclic compounds, including pyrimidine derivatives. nih.gov

The application of ultrasound in the synthesis of 2-aminopyrimidine (B69317) derivatives has demonstrated significant advantages, including shorter reaction times and higher yields compared to conventional methods. nih.gov A typical ultrasonic-assisted synthesis might involve the reaction of a chloropyrimidine with an appropriate nucleophile in a suitable solvent, while the reaction vessel is immersed in an ultrasonic bath or subjected to a direct ultrasonic horn.

For the synthesis of this compound, an ultrasonic-assisted approach could involve the reaction of 2-amino-4,6-dichloropyrimidine with 4-methoxyphenol in the presence of a base. The ultrasonic irradiation would be expected to enhance the rate of the nucleophilic aromatic substitution.

Table 2: Anticipated Advantages of Ultrasonic-Assisted Synthesis for this compound

| Feature | Description | Reference |

| Reaction Time | Drastically reduced from hours to minutes. | nih.gov |

| Yield | Generally improved yields. | nih.gov |

| Reaction Conditions | Milder conditions, often at lower temperatures. | nih.gov |

| Energy Input | Efficient energy transfer directly to the reaction medium. | |

| Process Simplicity | Simple experimental setup. |

The benefits of sonochemistry are particularly evident in heterogeneous reactions, where the ultrasonic waves can effectively clean and activate the surfaces of solid reactants, thereby increasing the reaction rate.

Green Chemistry Principles in Synthesis Design

The principles of green chemistry are increasingly being integrated into the design of synthetic routes to minimize environmental impact and enhance safety. rasayanjournal.co.in The synthesis of this compound can be designed to align with these principles.

Key green chemistry principles applicable to this synthesis include:

Use of Safer Solvents and Auxiliaries: Traditional organic syntheses often employ hazardous solvents. Green approaches favor the use of safer alternatives such as water, ethanol, or even solvent-free conditions. rasayanjournal.co.innanobioletters.com The synthesis of 2-aminopyrimidine derivatives has been reported under solvent-free conditions, which significantly reduces waste and environmental impact. nih.govnih.gov

Catalysis: The use of catalysts, especially recyclable ones, is a cornerstone of green chemistry. While the synthesis of the target compound may proceed with a stoichiometric amount of base, exploring catalytic alternatives could further enhance its green credentials.

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product is a key goal. This involves choosing reactions and starting materials that minimize the formation of byproducts.

Waste Prevention: By optimizing reaction conditions to improve yields and reduce side reactions, the generation of waste is minimized. Techniques like MAOS and sonication often lead to cleaner reactions with easier work-up procedures. rasayanjournal.co.in

The adoption of methodologies like MAOS and ultrasonic-assisted synthesis directly contributes to a greener synthetic process for this compound by reducing reaction times, energy consumption, and often the need for harsh reaction conditions. rasayanjournal.co.in

Chemical Reactivity and Derivatization of 4 Chloro 6 4 Methoxyphenoxy Pyrimidin 2 Amine

Nucleophilic Substitution Reactions at Pyrimidine (B1678525) Ring

The pyrimidine ring in the title compound is electron-deficient, which makes it susceptible to nucleophilic attack, particularly at the carbon atom bearing the chlorine substituent. The chlorine atom at the 4-position is an excellent leaving group, facilitating nucleophilic aromatic substitution (SNAr) reactions. This reactivity is a cornerstone of its synthetic utility.

The C4 position of the pyrimidine ring is highly electrophilic and is the primary site for nucleophilic substitution. nih.gov The chlorine atom at this position is readily displaced by a wide range of nucleophiles. This high reactivity is a common feature in chloropyrimidines and is exploited in the synthesis of various derivatives. mdpi.comthieme.de The general mechanism involves the attack of a nucleophile on the C4 carbon, forming a Meisenheimer complex intermediate, which then expels the chloride ion to yield the substituted product.

The presence of electron-donating groups, such as an amino group, can sometimes reduce the reactivity of the compound towards nucleophilic substitution. Conversely, electron-withdrawing groups enhance reactivity. nih.gov

Amination is a key transformation for 4-Chloro-6-(4-methoxyphenoxy)pyrimidin-2-amine, serving as a pivotal step in the synthesis of pharmacologically active molecules. The chlorine atom is displaced by primary or secondary amines, typically under basic conditions, to form N-substituted derivatives. A prominent example is the reaction with N-methylethanolamine, which is a step in the synthesis of the antidiabetic drug Lobeglitazone. In this reaction, the amine function of the nucleophile displaces the chloride to forge a new carbon-nitrogen bond.

Hydroxylation, the replacement of the chlorine atom with a hydroxyl group, can also be achieved, typically by treatment with a strong base in an aqueous medium. This reaction converts the chloropyrimidine into a pyrimidinone derivative.

Table 1: Examples of Nucleophilic Substitution at the C4 Position

| Nucleophile | Reagent Example | Product Type |

|---|---|---|

| Amine | N-methylethanolamine | 2-((6-(4-Methoxyphenoxy)pyrimidin-4-yl)(methyl)amino)ethan-1-ol pharmaffiliates.com |

| Amine | Aniline derivatives | 4-Anilino-6-(4-methoxyphenoxy)pyrimidin-2-amine |

| Hydroxide (B78521) | Sodium Hydroxide | 2-Amino-6-(4-methoxyphenoxy)pyrimidin-4(3H)-one |

Electrophilic Substitution on Aromatic Moieties

The molecule possesses two aromatic systems: the pyrimidine ring and the 4-methoxyphenoxy group. The pyrimidine ring is inherently electron-deficient and thus generally resistant to electrophilic attack. In contrast, the phenoxy ring is activated towards electrophilic aromatic substitution by the presence of the electron-donating methoxy (B1213986) (-OCH₃) and ether (-O-) groups. libretexts.org

These activating groups are ortho- and para-directing. Since the para position is occupied by the ether linkage to the pyrimidine ring, electrophilic attack is predicted to occur at the ortho positions (C2' and C6') relative to the ether linkage. Standard electrophilic substitution reactions such as nitration, halogenation, and Friedel-Crafts reactions would be expected to yield disubstituted phenoxy derivatives. For instance, iodination of the phenoxy ring has been reported, leading to the formation of 4-chloro-6-(4-iodo-2-methoxyphenoxy)pyrimidin-2-amine. guidechem.com

Modifications of the Phenoxy Group

The phenoxy group offers another site for chemical modification. Besides the electrophilic substitution on the phenyl ring as discussed above, the methoxy group can also be targeted. Cleavage of the methyl ether to yield a phenol (B47542) (demethylation) can be accomplished using reagents like boron tribromide (BBr₃) or hydrobromic acid (HBr). This would produce 4-((2-amino-4-chloropyrimidin-6-yl)oxy)phenol, a derivative that can be further functionalized at the newly formed hydroxyl group.

Formation of Conjugated Systems and Hybrid Molecules

This compound is a valuable building block for the synthesis of complex hybrid molecules where the pyrimidine core is conjugated with other pharmacophores. nih.gov Its ability to undergo nucleophilic substitution at the C4 position allows it to be linked to various other molecular fragments.

Table 2: Key Derivatives in the Synthesis of Hybrid Molecules

| Derivative Name | CAS Number | Molecular Formula | Role |

|---|---|---|---|

| 2-((6-(4-Methoxyphenoxy)pyrimidin-4-yl)(methyl)amino)ethan-1-ol | 607723-69-3 | C₁₄H₁₇N₃O₃ | Intermediate after amination pharmaffiliates.com |

| 4-(2-((6-(4-Methoxyphenoxy)pyrimidin-4-yl)(methyl)amino)ethoxy)benzaldehyde | 607723-87-5 | C₂₁H₂₁N₃O₄ | Advanced intermediate synzeal.com |

Chelation and Coordination Chemistry with Metal Centers

The nitrogen atoms within the pyrimidine ring and the exocyclic amino group of this compound possess lone pairs of electrons, making them potential sites for coordination with metal ions. Aminopyrimidine derivatives are known to act as ligands, forming coordination complexes with various transition metals.

The molecule can act as a bidentate ligand, coordinating to a metal center through one of the ring nitrogens (N1 or N3) and the nitrogen of the 2-amino group. This arrangement can form a stable five- or six-membered chelate ring, which is a common motif in coordination chemistry. The specific coordination mode would depend on the metal ion, the solvent, and the reaction conditions. While specific studies on the chelation behavior of the title compound are not extensively documented in the provided context, the structural analogy to other known aminopyrimidine ligands strongly suggests its potential to form stable metal complexes.

Advanced Spectroscopic and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules by probing the magnetic properties of atomic nuclei.

¹H NMR and ¹³C NMR for Structural Assignment

In a hypothetical ¹H NMR spectrum of 4-Chloro-6-(4-methoxyphenoxy)pyrimidin-2-amine, one would expect to observe distinct signals corresponding to the different types of protons in the molecule. The aromatic protons of the pyrimidine (B1678525) and phenoxy rings would appear in the downfield region, typically between 6.0 and 8.5 ppm. The methoxy (B1213986) group protons would present as a sharp singlet further upfield, likely around 3.8 ppm. The protons of the amine group would exhibit a broader signal, the chemical shift of which would be sensitive to solvent and concentration.

The corresponding ¹³C NMR spectrum would show signals for each unique carbon atom. The carbon atoms of the aromatic rings would resonate in the 110-170 ppm range. The carbon of the methoxy group would be expected around 55 ppm. The chemical shifts of the pyrimidine ring carbons would be influenced by the electronegative chlorine, oxygen, and nitrogen atoms.

A detailed analysis of chemical shifts, integration values, and coupling patterns in both ¹H and ¹³C NMR spectra would be essential for the definitive assignment of the molecular structure.

Advanced NMR Techniques (e.g., 2D NMR, Solid-State NMR)

To further confirm the structural assignments, two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be invaluable. COSY would reveal proton-proton coupling networks, helping to connect adjacent protons within the aromatic rings. HSQC would correlate directly bonded proton and carbon atoms, providing unambiguous C-H connections.

Solid-state NMR could provide information about the molecular structure and dynamics in the solid phase, which can differ from the solution state.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, characteristic absorption bands would be expected. These would include N-H stretching vibrations for the amine group (typically in the 3300-3500 cm⁻¹ region), C-H stretching for the aromatic and methoxy groups (around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively), C=N and C=C stretching vibrations of the pyrimidine and benzene (B151609) rings (in the 1400-1600 cm⁻¹ range), and C-O stretching for the ether linkage and C-Cl stretching vibrations at lower wavenumbers.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful tool for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) would provide the exact mass of the molecular ion of this compound, allowing for the confirmation of its chemical formula.

The fragmentation pattern observed in the mass spectrum would offer further structural insights. Expected fragmentation pathways could include the loss of the chlorine atom, the methoxy group, or cleavage of the ether bond, leading to characteristic fragment ions that would help to piece together the molecular structure.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Solvatochromism Studies

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound would be expected to show absorption bands corresponding to π-π* transitions of the aromatic pyrimidine and phenoxy rings.

Studying the effect of solvent polarity on the absorption maxima (solvatochromism) could offer insights into the nature of the electronic ground and excited states of the molecule.

X-ray Crystallography for Solid-State Structure Determination

Crystallographic Analysis of this compound Remains Undetermined

A comprehensive review of published scientific literature reveals a notable absence of single-crystal X-ray diffraction data for the compound this compound. Consequently, a detailed structural elucidation based on this advanced analytical technique cannot be provided at this time.

While data for structurally related pyrimidine derivatives exist, the specific crystallographic parameters for this compound have not been reported in the accessible scientific domain. The generation of such data would require the synthesis of a high-quality single crystal of the compound and subsequent analysis using an X-ray diffractometer.

Without experimental diffraction data, the following key structural details remain unknown for this compound:

Lattice Constants and Atomic Coordinates: The dimensions of the unit cell and the precise spatial coordinates of each atom in the crystal lattice are yet to be determined.

Molecular Conformation and Planarity: The specific arrangement of the 4-methoxyphenoxy group relative to the pyrimidine ring and the degree of planarity of the molecule are unconfirmed.

Dihedral and Torsional Angles: The rotational angles between different planes within the molecule, which define its three-dimensional shape, have not been measured.

Intermolecular Interactions and Crystal Packing: The non-covalent forces, such as hydrogen bonding and π-stacking, that govern how the molecules arrange themselves in the solid state are yet to be characterized.

Further research, specifically the successful crystallization and single-crystal X-ray diffraction analysis of this compound, is necessary to provide the detailed structural insights requested.

Polymorphism and Structural Variations

A comprehensive review of publicly available scientific literature and crystallographic databases reveals no specific studies on the polymorphism of this compound. Polymorphism is the ability of a solid material to exist in multiple forms or crystal structures, which can significantly impact its physical and chemical properties.

While the crystal structure of a related compound, 4-Chloro-6-methoxypyrimidin-2-amine, has been reported, this information cannot be extrapolated to predict the polymorphic behavior of this compound due to differences in their molecular structures. The presence of the bulkier 4-methoxyphenoxy group in place of a methoxy group can lead to different intermolecular interactions and, consequently, different crystal packing arrangements.

Therefore, no data on different polymorphs or structural variations, including data tables of crystallographic parameters, can be provided at this time.

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These theoretical studies could provide significant insights into the electronic nature and reactivity of 4-Chloro-6-(4-methoxyphenoxy)pyrimidin-2-amine.

Electronic Structure and Molecular Orbital Analysis

A detailed analysis of the electronic structure would involve mapping the electron density distribution to identify regions that are electron-rich or electron-poor. This is crucial for predicting sites of electrophilic and nucleophilic attack. Molecular orbital analysis, including the visualization of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), would help in understanding the molecule's reactivity, kinetic stability, and electronic transitions. The energy gap between the HOMO and LUMO is a key parameter for determining molecular reactivity.

Conformational Analysis and Energy Landscapes

The presence of rotatable bonds in this compound, particularly the ether linkage, suggests the existence of multiple conformations. A thorough conformational analysis would be necessary to identify the most stable, low-energy conformers. By calculating the potential energy surface, researchers could map the energy landscapes, locate transition states between conformers, and understand the molecule's flexibility, which is often critical for its biological activity.

Molecular Docking and Protein-Ligand Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This is a critical tool in drug discovery for identifying potential biological targets.

Identification of Putative Molecular Targets

Given the prevalence of pyrimidine (B1678525) scaffolds in medicinal chemistry, this compound could be docked against a panel of known protein targets, such as kinases, polymerases, or other enzymes implicated in disease. This in silico screening could generate hypotheses about its potential mechanism of action by identifying proteins to which it binds with high affinity.

Binding Affinity Prediction and Interaction Hotspots

Once a putative target is identified, molecular docking simulations can predict the binding affinity, often expressed as a docking score or estimated binding free energy. A detailed examination of the predicted binding pose would reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, between the ligand and the protein's active site. These "interaction hotspots" are crucial for understanding the basis of molecular recognition and for guiding future efforts in lead optimization.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to study the physical movements of atoms and molecules over time. An MD simulation of this compound, either in a solvent or bound to a protein target, would offer deeper insights into its behavior. Such simulations could be used to assess the stability of the ligand-protein complex predicted by molecular docking, analyze conformational changes in both the ligand and the protein upon binding, and calculate more accurate binding free energies.

QSAR (Quantitative Structure-Activity Relationship) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique employed in medicinal chemistry to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. frontiersin.orgmdpi.com For derivatives of this compound, QSAR studies are instrumental in predicting the biological activities of novel analogs, thereby guiding the synthesis of more potent and selective molecules. These models are developed by correlating variations in the physicochemical properties (descriptors) of the compounds with their observed biological responses.

Detailed research into structurally related pyrimidine derivatives has demonstrated the utility of QSAR in understanding the structural requirements for their biological activities. ijpbs.netresearchgate.net For instance, studies on 4,6-diaryl-2-pyrimidinamine derivatives have successfully employed QSAR to elucidate the relationship between their structural features and anti-cancer properties. ijpbs.netresearchgate.net These studies often utilize a range of molecular descriptors, including electronic, steric, and lipophilic properties, to build predictive models.

The development of a robust QSAR model typically involves the following steps:

Data Set Selection: A series of compounds with a common scaffold, in this case, the this compound core, and their corresponding biological activities are compiled.

Descriptor Calculation: A wide array of molecular descriptors are calculated for each compound in the series. These descriptors quantify various aspects of the molecular structure, such as size, shape, electronic properties, and hydrophobicity.

Model Development: Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms like Support Vector Machines (SVM) and Random Forest (RF), are used to generate a mathematical equation that links the descriptors to the biological activity. frontiersin.org

Model Validation: The predictive power of the generated QSAR model is rigorously assessed using statistical metrics such as the coefficient of determination (r²), the cross-validated correlation coefficient (q²), and the standard error of prediction.

For a hypothetical QSAR study on a series of this compound derivatives, the resulting model could highlight the key structural features that influence their activity. For example, the model might indicate that electron-withdrawing groups at a specific position on the phenoxy ring enhance activity, while bulky substituents on the pyrimidine ring are detrimental.

Below is an interactive data table showcasing a hypothetical set of descriptors and statistical parameters that could be obtained from a QSAR study on this compound derivatives.

| Descriptor | Description | Coefficient | p-value |

| LogP | Lipophilicity | 0.45 | < 0.05 |

| HOMO | Highest Occupied Molecular Orbital Energy | -0.21 | < 0.05 |

| Molecular Weight | Total mass of the molecule | -0.05 | > 0.05 |

| Dipole Moment | Measure of molecular polarity | 1.12 | < 0.05 |

| Statistical Parameter | Value | Description |

| r² | 0.85 | Coefficient of determination for the training set |

| q² | 0.72 | Cross-validated correlation coefficient |

| F-statistic | 45.6 | A measure of the overall significance of the model |

| Standard Error | 0.18 | The standard deviation of the residuals |

These findings would be invaluable in the rational design of new derivatives with improved therapeutic potential. By understanding the quantitative impact of different structural modifications, medicinal chemists can prioritize the synthesis of compounds that are most likely to exhibit the desired biological activity.

Investigation of Biological Activities and Molecular Mechanisms in Vitro & Target Focused

Modulation of Metabolic Pathways

The pyrimidine (B1678525) scaffold, particularly with substitutions analogous to those in 4-Chloro-6-(4-methoxyphenoxy)pyrimidin-2-amine, is a cornerstone in the development of drugs targeting metabolic disorders. These derivatives have been investigated for their ability to interact with key regulators of glucose and lipid homeostasis.

Peroxisome Proliferator-Activated Receptors (PPARs) Modulation

Derivatives of this compound are notable for their interaction with Peroxisome Proliferator-Activated Receptors (PPARs), a group of nuclear receptor proteins that are crucial in the regulation of gene expression involved in metabolism. Specifically, the thiazolidinedione class of drugs, which can be synthesized from pyrimidine intermediates, are well-known PPARγ agonists. For instance, Lobeglitazone, a potent PPARγ agonist, incorporates a similar pyrimidine moiety. Activation of PPARγ by such compounds leads to increased insulin (B600854) sensitivity and is a key mechanism in the management of type 2 diabetes. While direct PPAR modulation by this compound has not been reported, its role as a precursor to potent PPARγ agonists underscores its importance in this therapeutic area.

Glucose Metabolism and Lipid Regulation Pathways

The activation of PPARγ by compounds derived from this compound has significant downstream effects on glucose and lipid metabolism. In vitro studies on these derivatives have demonstrated their ability to enhance glucose uptake in adipocytes and muscle cells, and to regulate the expression of genes involved in lipid metabolism. For example, Lobeglitazone has been shown to modulate the expression of genes such as lipoprotein lipase (B570770) and fatty acid transporter protein, leading to improved lipid profiles in cellular models. These effects are a direct consequence of PPARγ activation and highlight the therapeutic potential of targeting this pathway with molecules built upon the this compound framework.

Enzyme Inhibition Studies

The structural features of this compound also lend themselves to the design of enzyme inhibitors. The pyrimidine ring system is a common feature in many kinase inhibitors and other enzyme-targeted therapies.

Urease Inhibitory Activity

While specific studies on the urease inhibitory activity of this compound are not available, the general class of pyrimidine derivatives has been explored for this purpose. Urease is an enzyme that catalyzes the hydrolysis of urea (B33335) and is a key virulence factor for some pathogenic bacteria. Inhibition of urease can be a therapeutic strategy against infections caused by these organisms. The electron-rich nature of the pyrimidine ring and the potential for various substitutions suggest that derivatives of this compound could be designed to interact with the active site of urease. However, empirical data to support this hypothesis for the specific compound is currently lacking.

Aldose Reductase Inhibition

Aldose reductase is an enzyme of the polyol pathway that has been implicated in the development of diabetic complications. Inhibition of this enzyme is a therapeutic target to prevent or mitigate such complications. Although direct inhibitory activity of this compound on aldose reductase has not been reported, various heterocyclic compounds, including pyrimidine derivatives, have been investigated as aldose reductase inhibitors. The potential for this compound to serve as a scaffold for novel aldose reductase inhibitors remains an area for future investigation.

Kinase Inhibition (e.g., Bcr-Abl kinase, Rho-associated protein kinase, glycogen (B147801) synthase)

The pyrimidine core is a well-established scaffold in the design of kinase inhibitors. Numerous approved and investigational drugs for cancer and other diseases are based on pyrimidine and related heterocyclic structures.

Bcr-Abl Kinase: The Bcr-Abl fusion protein is a constitutively active tyrosine kinase that is the underlying cause of chronic myeloid leukemia (CML). While there is no direct evidence of this compound inhibiting Bcr-Abl, the general class of aminopyrimidines has been extensively studied as Bcr-Abl inhibitors. These compounds typically function by competing with ATP for binding to the kinase domain of the enzyme.

Rho-associated protein kinase (ROCK): ROCKs are serine/threonine kinases that play important roles in cell adhesion, motility, and contraction. Inhibitors of ROCK have therapeutic potential in cardiovascular diseases and cancer. Pyrimidine-based structures have been explored as ROCK inhibitors, suggesting that derivatives of this compound could be developed for this target.

Glycogen Synthase Kinase (GSK): GSK-3 is a serine/threonine kinase involved in a wide range of cellular processes, including glycogen metabolism, cell signaling, and apoptosis. Dysregulation of GSK-3 has been implicated in several diseases, including neurodegenerative disorders and cancer. The development of selective GSK-3 inhibitors is an active area of research, and various heterocyclic compounds are being investigated. The potential for this compound to serve as a starting point for the synthesis of GSK-3 inhibitors is plausible, though not yet demonstrated.

Data Tables

Table 1: Biological Activities of Compounds Structurally Related to this compound

| Biological Target | Related Compound Class/Example | Observed In Vitro Activity |

| PPARγ | Thiazolidinediones (e.g., Lobeglitazone) | Agonism, leading to increased insulin sensitivity. |

| Bcr-Abl Kinase | Aminopyrimidine derivatives | ATP-competitive inhibition of kinase activity. |

| Rho-associated protein kinase (ROCK) | Pyrimidine-based inhibitors | Inhibition of kinase activity. |

| Glycogen Synthase Kinase (GSK-3) | Heterocyclic compounds | Inhibition of kinase activity. |

Note: The activities listed are for classes of compounds or specific derivatives and not for this compound itself, for which direct data is not available.

Receptor Interaction Studies

Serotonin (B10506) receptors are a group of G protein-coupled receptors and ligand-gated ion channels involved in a wide range of physiological and neuropsychological processes. The 5-HT1A, 5-HT2A, and 5-HT7 subtypes are significant targets in the treatment of mood and cognitive disorders. Following a thorough literature search, no specific data was found regarding the agonistic or antagonistic activity of this compound at the 5-HT1A, 5-HT2A, or 5-HT7 serotonin receptors.

The histamine (B1213489) H3 receptor (H3R) is primarily found in the central nervous system and acts as an autoreceptor on histaminergic neurons, modulating the release of histamine and other neurotransmitters. wikipedia.org Antagonists of this receptor have been investigated for their potential in treating neurological conditions like narcolepsy and Alzheimer's disease. wikipedia.org However, there is no available scientific literature that describes or quantifies the antagonistic activity of this compound at the histamine H3 receptor.

The Receptor for Advanced Glycation End Products (RAGE) is a multi-ligand receptor of the immunoglobulin superfamily implicated in chronic diseases such as diabetes, inflammation, and neurodegeneration. nih.govnih.gov Inhibition of RAGE is a therapeutic strategy being explored for these conditions. frontiersin.org Despite the investigation of various chemical scaffolds as RAGE inhibitors, no studies were identified that specifically evaluate the RAGE inhibitory potential of this compound. documentsdelivered.com

The Sigma-1 receptor (σ1R) is a unique ligand-regulated molecular chaperone located at the endoplasmic reticulum. nih.gov It is involved in cellular signal transduction and is a target for the treatment of various central nervous system disorders. nih.govnih.gov A review of the available research indicates that there is no published data on the binding affinity or functional activity of this compound as a ligand for the Sigma-1 receptor.

Endothelin receptors, ETA and ETB, are G protein-coupled receptors that mediate the effects of endothelin peptides, playing a critical role in vasoconstriction and cell proliferation. nih.gov Antagonists of these receptors are used in the management of conditions like pulmonary hypertension. nih.gov While some pyrimidine-containing molecules have been explored as endothelin receptor antagonists, the scientific literature lacks specific information regarding the activity of this compound at either the ETA or ETB receptor subtypes. nih.gov

N-type Ca-channel Inhibition

There is no specific information in the available search results to indicate that this compound has been evaluated for its N-type calcium channel inhibitory activity. While some pyrimidine derivatives have been explored as potential calcium channel blockers, data for this particular compound is absent. mdpi.comnih.gov

Inhibition of Amyloid Aggregation (e.g., Aβ fibrils)

No studies were found that specifically investigate the effect of this compound on the inhibition of amyloid aggregation. Research in this area has focused on other classes of molecules, such as pyridine (B92270) and catechol derivatives, for their potential to interfere with the formation of Aβ fibrils. acs.orgnih.gov

Antimicrobial Spectrum Analysis (In Vitro)

Specific in vitro antimicrobial spectrum analysis data for this compound is not available in the search results.

Antibacterial Activity (Gram-Positive and Gram-Negative)

There are no specific reports detailing the antibacterial activity of this compound against Gram-positive and Gram-negative bacteria.

Antifungal Activity

While a study on the antifungal effects of similar compounds, specifically "4-Chloro-6-Methoxy-N, N-Dimethylpyrimidin-2-Amine Derivatives," exists, it does not provide specific data for this compound. researchgate.netresearchgate.net

Antitubercular Activity

No information was found regarding the evaluation of this compound for antitubercular activity.

Antiviral Properties (e.g., HIV-1 non-nucleoside RT)

There is no evidence in the search results to suggest that this compound has been tested for antiviral properties, including the inhibition of HIV-1 non-nucleoside reverse transcriptase.

Antioxidant Activity

No publicly available scientific literature or data could be found regarding the in vitro antioxidant activity of this compound. Consequently, no detailed research findings or data tables on its radical scavenging capabilities or other antioxidant metrics can be provided.

Anti-inflammatory Pathways

There is no available research in the public domain that investigates the effects of this compound on anti-inflammatory pathways. Therefore, information regarding its potential mechanisms of action, such as the inhibition of specific enzymes or the modulation of inflammatory mediators, is not available.

Structure Activity Relationship Sar Studies of 4 Chloro 6 4 Methoxyphenoxy Pyrimidin 2 Amine Derivatives

Influence of Substituents on Biological Potency

The 2,4,6-trisubstituted pyrimidine (B1678525) framework is a well-established scaffold in medicinal chemistry, particularly for kinase inhibitors. The specific substituents at these positions are key determinants of biological activity.

N2-amine Position : The 2-amino group is a critical feature for many pyrimidine-based inhibitors. It frequently acts as a hydrogen bond donor, anchoring the molecule into the hinge region of the ATP-binding site of kinases. acs.org This interaction mimics the adenine (B156593) portion of ATP. Modifications to this primary amine, such as alkylation or acylation, can modulate potency and selectivity, although maintaining its hydrogen-bonding capacity is often essential for high-affinity binding.

C4 Position : The chlorine atom at the C4 position is a versatile synthetic handle. It serves as a leaving group for nucleophilic aromatic substitution (SNAr) reactions, allowing for the introduction of a wide array of substituents. nih.govmdpi.comacs.org SAR studies on related scaffolds have shown that replacing the C4-chloro group with various anilines, alkylamines, or small heterocyclic moieties can significantly enhance potency. frontiersin.orgresearchgate.net For instance, in a series of anti-inflammatory pyrimidine derivatives, replacing hydroxyl groups at C4 and C6 with chlorine atoms resulted in a significant increase in inhibitory activity. nih.gov

| Position | Typical Modification | Observed Impact on Activity | Reference |

|---|---|---|---|

| N2-amine | Primary amine (unsubstituted) | Acts as a key hydrogen bond donor, essential for hinge-binding in kinases. | acs.org |

| C4-Chloro | Replacement with substituted anilines or alkylamines | Often leads to a significant increase in potency and can modulate selectivity. | frontiersin.orgresearchgate.net |

| C6-Phenoxy | Substitution on the phenoxy ring | Fine-tunes hydrophobic interactions and can improve target specificity. | acs.org |

The 6-(4-methoxyphenoxy) group typically occupies a hydrophobic region within the kinase ATP-binding site. acs.org The methoxy (B1213986) group at the para-position of the phenyl ring is a key feature.

Hydrophobic Interactions : The phenyl ring itself provides a large, hydrophobic surface that can engage in favorable interactions with nonpolar amino acid residues in the binding pocket.

Electronic Effects : The electron-donating nature of the methoxy group can influence the electronic properties of the entire molecule. In some series of pyrimidine derivatives, electron-donating groups on aryl substituents have been shown to enhance activity, whereas electron-withdrawing groups may decrease it. nih.gov

Hydrogen Bonding : The oxygen atom of the methoxy group can potentially act as a hydrogen bond acceptor with nearby residues in the protein, providing an additional anchoring point. A study on dual EGFR and VEGFR-2 inhibitors highlighted the importance of a 4-methoxyphenyl (B3050149) moiety in achieving high potency. nih.gov

Modifying the substitution pattern on the phenoxy ring is a common strategy for optimization. Adding or moving substituents can alter the binding mode, improve selectivity, and modify pharmacokinetic properties.

While the core scaffold establishes primary binding interactions, the introduction of alkyl chains or more complex linkers, often at the C4 position, allows the molecule to probe for secondary binding pockets. The length and flexibility of these linkers are critical.

Solubility and Physicochemical Properties : The introduction of linkers, particularly those containing polar groups, can significantly improve the aqueous solubility and other physicochemical properties of the compound, which is crucial for drug development.

Flexibility vs. Rigidity : The flexibility of an alkyl chain can be advantageous, allowing the molecule to adopt an optimal conformation for binding. However, excessive flexibility can lead to an entropic penalty upon binding. Therefore, incorporating some rigidity into the linker, for example by using cyclic structures like piperazine (B1678402) or pyrrolidine, is often a successful strategy. In one study, derivatizing a piperazine moiety at the C4 position did not significantly alter the biological effect on certain protein levels, indicating a degree of tolerance for such linkers in that region. acs.org

Stereochemical Considerations and Enantiomeric Effects

Stereochemistry becomes a critical factor when chiral centers are introduced into the derivatives, for instance, in a linker or a substituent. The three-dimensional arrangement of atoms can lead to significant differences in biological activity between enantiomers. One enantiomer may fit optimally into the binding site of a target protein, while the other may bind with lower affinity or not at all. Although specific studies on the enantiomeric effects of 4-Chloro-6-(4-methoxyphenoxy)pyrimidin-2-amine derivatives are not extensively reported in the literature, the principle remains a cornerstone of medicinal chemistry. If a chiral center were introduced, for example, by replacing the C4-chloro group with (S)-3-aminopyrrolidine, it would be expected that the two resulting enantiomers would exhibit different biological potencies due to the specific stereochemical requirements of the target's binding site.

Pharmacophore Elucidation for Target Interaction

Pharmacophore models for pyrimidine-based kinase inhibitors are well-established and provide a rational framework for understanding the SAR of this compound derivatives. acs.orgnih.gov These models distill the key chemical features required for binding into a 3D arrangement.

A typical pharmacophore for a 2-aminopyrimidine (B69317) kinase inhibitor includes:

A Hydrogen Bond Donor : This feature corresponds to the N2-amine group.

A Hydrogen Bond Acceptor : This is typically one of the pyrimidine ring nitrogens (N1 or N3), which accepts a hydrogen bond from the kinase hinge region.

A Hydrophobic/Aromatic Region : This is fulfilled by the 6-(4-methoxyphenoxy) group, which occupies a hydrophobic pocket.

An Additional Hydrophobic or Vectorial Group : This corresponds to the substituent at the C4 position, which often points towards the solvent-exposed region and can be modified to enhance selectivity and physicochemical properties. acs.org

These models are instrumental in guiding the design of new, more potent, and selective inhibitors by ensuring that new chemical entities retain the essential features for target interaction while exploring new chemical space for improved properties. acs.orgresearchgate.net

| Pharmacophore Feature | Corresponding Structural Moiety | Primary Role in Binding | Reference |

|---|---|---|---|

| Hydrogen Bond Donor | N2-Amine | Anchors to the kinase hinge region. | acs.org |

| Hydrogen Bond Acceptor | Pyrimidine Ring Nitrogen (N1) | Completes the key hinge-binding interaction pattern. | acs.org |

| Hydrophobic Aromatic Group | 6-(4-methoxyphenoxy) group | Occupies a hydrophobic pocket, enhancing affinity. | acs.org |

| Variable Substituent Vector | C4-Chloro (or its replacement) | Probes for secondary interactions and modulates selectivity/solubility. | acs.org |

Patents and Intellectual Property Landscape in Academic Context

Analysis of Patent Literature Involving 4-Chloro-6-(4-methoxyphenoxy)pyrimidin-2-amine as Intermediate or Core Structure

Patent documents predominantly feature this compound as a crucial intermediate in the synthesis of novel compounds, particularly in the field of medicinal chemistry. A notable example is found in the international patent application WO/2007/134313, which describes the preparation of substituted pyrimidine (B1678525) compounds as protein kinase inhibitors. In this context, the title compound serves as a key reactant that undergoes further chemical modifications to yield the final active molecules.

The general synthetic route disclosed in this patent involves the reaction of this compound with various amines or other nucleophiles. The chlorine atom at the 4-position of the pyrimidine ring is a reactive site, allowing for its displacement and the introduction of diverse substituents. This versatility makes the compound a valuable scaffold for creating libraries of related structures for drug discovery purposes.

The following table summarizes the key information from a representative patent that utilizes this compound as an intermediate.

| Patent Number | Title | Assignee | Therapeutic Area Investigated | Role of this compound |

| WO/2007/134313 | Substituted Pyrimidine Compounds as Protein Kinase Inhibitors | F. Hoffmann-La Roche AG | Oncology, Inflammatory Diseases | Key intermediate for the synthesis of the final compounds |

Identification of Novel Applications Claimed in Academic Patents

While the primary application of this compound in the patent literature is as an intermediate, the novel applications are claimed for the final products derived from it. In the context of academic and industrial research, the novelty lies in the biological activity of the more complex molecules synthesized using this pyrimidine derivative as a starting material.

The innovative aspect is not in the use of the intermediate itself, but in the design and synthesis of new chemical entities that incorporate this fragment. The claims in such patents typically cover the final compounds, pharmaceutical compositions containing them, and their use in treating specific medical conditions.

Future Research Directions and Potential Academic Applications for 4 Chloro 6 4 Methoxyphenoxy Pyrimidin 2 Amine

The unique structural attributes of 4-Chloro-6-(4-methoxyphenoxy)pyrimidin-2-amine, featuring a reactive chlorine atom and versatile amino and phenoxy groups on a core pyrimidine (B1678525) scaffold, position it as a valuable starting point for a multitude of future research endeavors. Its potential extends beyond a single application, branching into the design of novel therapeutics, advanced materials, and innovative screening methodologies. This section explores the prospective academic and research avenues that can be pursued using this compound as a foundational chemical entity.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-Chloro-6-(4-methoxyphenoxy)pyrimidin-2-amine, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution on a chloropyrimidine scaffold. Key steps include coupling 4-methoxyphenol with a 4,6-dichloropyrimidine intermediate under basic conditions (e.g., K₂CO₃ in DMF). Optimization involves adjusting temperature (80–120°C), reaction time (12–24 hrs), and stoichiometric ratios (1:1.2 pyrimidine:phenol). Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to isolate the product .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

- Methodological Answer : Use a combination of / NMR to verify substituent positions and chlorine/methoxy group integration. Mass spectrometry (ESI-MS or HRMS) confirms molecular weight. For crystalline samples, single-crystal X-ray diffraction provides unambiguous confirmation of bond angles and dihedral planes (e.g., deviations ≤1.01 Å from pyrimidine ring planarity) .

Q. What safety protocols are essential when handling this compound?

- Methodological Answer : Use PPE (gloves, goggles, lab coat) and work in a fume hood. Avoid skin contact due to potential toxicity (H313/H333 hazard codes). Waste disposal requires neutralization and segregation into halogenated organic containers. Cross-contamination risks are minimized using disposable pipette tips and dedicated glassware .

Q. What preliminary biological screening approaches are suitable for this compound?

- Methodological Answer : Begin with in vitro antimicrobial assays (e.g., MIC determination against S. aureus and C. albicans). Immunomodulatory activity can be tested via cytokine profiling (IL-6, TNF-α) in macrophage cell lines. Dose-response curves (1–100 µM) and cytotoxicity controls (MTT assay) are mandatory .

Advanced Research Questions

Q. How can computational tools predict reactivity or stability of this compound under varying conditions?

- Methodological Answer : Employ density functional theory (DFT) to calculate frontier molecular orbitals (HOMO/LUMO) and identify electrophilic/nucleophilic sites. Reaction path searches using quantum chemical software (e.g., Gaussian) simulate intermediates and transition states, guiding experimental condition optimization (e.g., solvent polarity, catalyst selection) .

Q. What crystallographic techniques resolve polymorphic or conformational ambiguities in this compound?

- Methodological Answer : Single-crystal X-ray diffraction at low temperatures (100 K) reduces thermal motion artifacts. Compare unit cell parameters (e.g., space group P1 vs. C2/c) to identify polymorphs. Hirshfeld surface analysis quantifies intermolecular interactions (e.g., C–H⋯O vs. π-π stacking) influencing stability .

Q. How do substituent modifications (e.g., methoxy vs. chloro groups) affect bioactivity?

- Methodological Answer : Perform comparative SAR studies using analogs with substituent variations. For example, replace the 4-methoxyphenoxy group with 4-chlorophenoxy and assay antimicrobial potency. 3D-QSAR models (CoMFA/CoMSIA) correlate steric/electronic descriptors with activity, guiding rational design .

Q. What strategies address contradictions in spectral or biological data across studies?

- Methodological Answer : Replicate experiments using standardized protocols (e.g., identical solvent systems for NMR). For biological discrepancies, validate via orthogonal assays (e.g., flow cytometry alongside ELISA). Cross-check crystallographic data with Cambridge Structural Database entries to rule out misassignments .

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.